molecular formula C16H9F8NO2 B2568699 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 338792-13-5

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2568699
CAS RN: 338792-13-5
M. Wt: 399.24
InChI Key: HJCJDRCZPKVGHM-UHFFFAOYSA-N
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Description

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H9F8NO2 and its molecular weight is 399.24. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorinating Agents

Research has explored the use of related fluorinated compounds as electrophilic fluorinating agents. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Photoreactions in Different Solvents

Studies have investigated the photoreactions of similar compounds like flutamide in different solvents. These studies provide insights into how solvent choice impacts the behavior of fluorinated compounds under UV light (Watanabe, Fukuyoshi, & Oda, 2015).

Precursors for Difluoroazetidinones

Research has shown that difluoro(trimethylsilyl)acetamides can serve as precursors for 3,3‐difluoroazetidinones, demonstrating the compound's potential in synthetic organic chemistry (Bordeau, Frébault, Gobet, & Picard, 2006).

Study of Stereochemistry and Structure

The synthesis, structure, and dynamic stereochemistry of related compounds have been extensively studied. These studies include examining chelate compounds for insights into their stereochemical properties (Negrebetsky et al., 2008).

Optical and Electronic Applications

Several studies have explored the use of fluorinated compounds in the development of materials with unique optical and electronic properties. For instance, research on arylene ether polymers with fluorinated monomers has highlighted their potential in creating materials with high glass-transition temperatures and solubility in various organic solvents, making them suitable for optical applications (Huang et al., 2007).

Synthesis of Novel Polyimides

The synthesis of novel fluorinated polyimides from fluorinated aromatic diamine monomers, and their characterization for use in various applications, has been a subject of research. These polyimides exhibit properties like good thermal stability, solubility in polar organic solvents, and potential for use in optoelectronic devices (Yin et al., 2005).

Novel Building Blocks in Fluorous Chemistry

Research has also focused on creating novel building blocks for fluorous chemistry, utilizing highly fluorinated compounds for this purpose. These studies contribute to the development of new materials and reactions in the field of fluorous chemistry (Kysilka et al., 2008).

properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F8NO2/c17-14(18,19)9-4-3-5-10(8-9)27-16(23,24)13(26)25-12-7-2-1-6-11(12)15(20,21)22/h1-8H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJDRCZPKVGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F8NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.